4-(5-Bromo-2-nitrobenzyl)-morpholine
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Overview
Description
4-(5-Bromo-2-nitrobenzyl)-morpholine is a chemical compound characterized by a bromine atom and a nitro group attached to a benzyl ring, which is further linked to a morpholine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-2-nitrobenzyl)-morpholine typically involves the bromination of 2-nitrobenzyl alcohol followed by its reaction with morpholine. The reaction conditions include the use of bromine in an inert solvent, such as dichloromethane, under controlled temperature and pressure to ensure the selective formation of the brominated product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the bromination process. The use of automated systems for the addition of reagents and precise control of reaction parameters ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Bromo-2-nitrobenzyl)-morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, with nucleophiles such as sodium iodide or potassium fluoride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-(5-bromo-2-aminobenzyl)-morpholine.
Substitution: Formation of 4-(5-iodo-2-nitrobenzyl)-morpholine or 4-(5-fluoro-2-nitrobenzyl)-morpholine.
Scientific Research Applications
4-(5-Bromo-2-nitrobenzyl)-morpholine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(5-Bromo-2-nitrobenzyl)-morpholine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the bromine atom can facilitate further chemical modifications.
Comparison with Similar Compounds
4-(5-Bromo-2-fluorobenzyl)-morpholine
4-(5-Bromo-2-methoxybenzyl)-morpholine
4-(5-Bromo-2-chlorobenzyl)-morpholine
Uniqueness: 4-(5-Bromo-2-nitrobenzyl)-morpholine is unique due to the presence of both a bromine and a nitro group on the benzyl ring, which provides distinct reactivity compared to compounds with only one of these substituents.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
Properties
IUPAC Name |
4-[(5-bromo-2-nitrophenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-10-1-2-11(14(15)16)9(7-10)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKARNXETAPPRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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